molecular formula C10H6F2O2S B13074996 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid

2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid

Cat. No.: B13074996
M. Wt: 228.22 g/mol
InChI Key: YAHZFWYOHWYZCV-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid typically involves the reaction of 1-benzothiophene with difluoroacetic acid under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the difluoroacetic acid reacts with the benzothiophene to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets depend on the specific application and require further investigation .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Benzothiophen-7-yl)acetic acid: Similar structure but lacks the difluoroacetic acid moiety.

    2-(1-Benzothiophen-7-yl)propanoic acid: Contains a propanoic acid group instead of difluoroacetic acid.

Uniqueness

2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .

Properties

Molecular Formula

C10H6F2O2S

Molecular Weight

228.22 g/mol

IUPAC Name

2-(1-benzothiophen-7-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C10H6F2O2S/c11-10(12,9(13)14)7-3-1-2-6-4-5-15-8(6)7/h1-5H,(H,13,14)

InChI Key

YAHZFWYOHWYZCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(C(=O)O)(F)F)SC=C2

Origin of Product

United States

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